molecular formula C13H16O2S2 B062111 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 175202-49-0

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

Cat. No.: B062111
CAS No.: 175202-49-0
M. Wt: 268.4 g/mol
InChI Key: KQKPDZSWAQSYPD-UHFFFAOYSA-N
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Description

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a synthetic organic compound belonging to the class of benzo[c]thiophenes. This compound is characterized by its unique structure, which includes an acetyl group, a dimethyl substitution, and a methylthio group attached to a tetrahydrobenzo[c]thiophene core. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[c]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted phenylthioketone.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

    Methylthio Group Addition: The methylthio group can be added via nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its pharmacological properties could lead to the development of new medications for various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various types of chemical bonds and interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

    1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene: A closely related compound differing only in minor structural aspects.

    6,6-Dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one: Lacks the acetyl group, which may affect its reactivity and biological activity.

    1-Acetyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one: Similar but without the dimethyl substitution, potentially altering its chemical properties.

Uniqueness: 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPDZSWAQSYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381109
Record name 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-49-0
Record name 1-Acetyl-6,7-dihydro-6,6-dimethyl-3-(methylthio)benzo[c]thiophen-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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